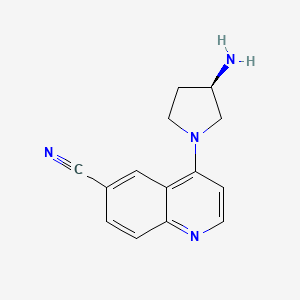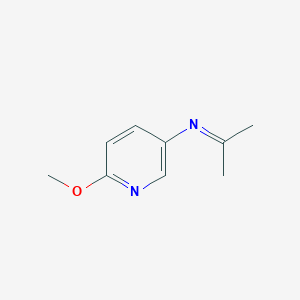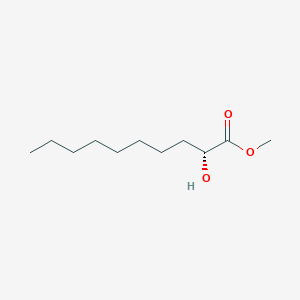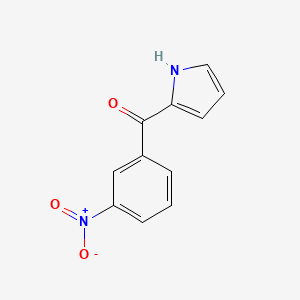
2-(3-Nitrobenzoyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrobenzoyl)pyrrole is an organic compound that features a nitrophenyl group attached to a pyrrole ring via a ketone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzoyl)pyrrole typically involves the reaction of 3-nitrobenzoyl chloride with 1H-pyrrole-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrobenzoyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-(3-Nitrobenzoyl)pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrobenzoyl)pyrrole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Similar structure but with different substituents on the pyrrole ring.
N-phenylpyrrolidin-2-ones: Compounds with a pyrrolidinone ring instead of a pyrrole ring.
Uniqueness
2-(3-Nitrobenzoyl)pyrrole is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
(3-nitrophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H |
Clé InChI |
HBRUWOGCWKGQGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-hydroxy-2-isopentyl-2-phenyl-5-[(2-phenylphenyl)methylsulfanyl]-3H-pyran-6-one](/img/structure/B8429204.png)
![11-Bromomethylene-3-fluoro-6,11-dihydro-dibenzo[b,e]oxepine](/img/structure/B8429207.png)
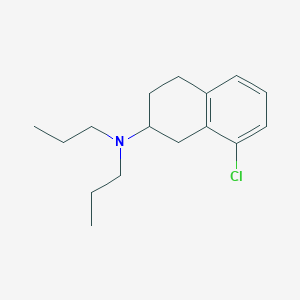
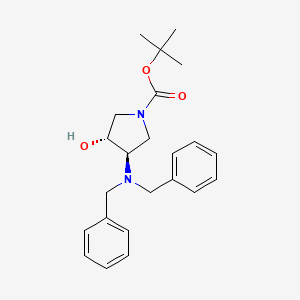
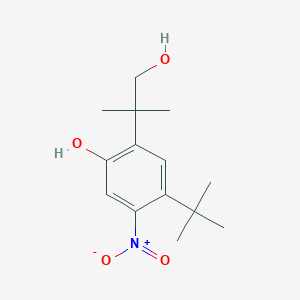
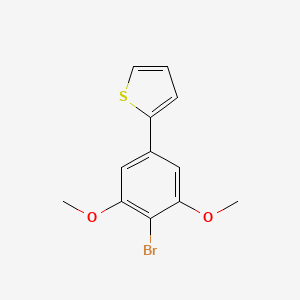
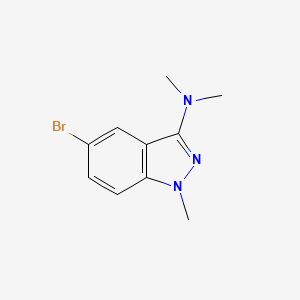
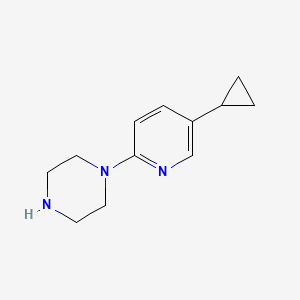

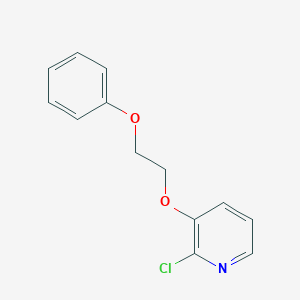
![Methyl (1R,4aS,7aS)-1-(benzyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8429277.png)
